

Technical Guide: Spectroscopic Characterization of 3-Chloro-3-methyl-azetidine Hydrochloride

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Compound of Interest

Compound Name: 3-Chloro-3-methyl-azetidine;hydrochloride

Cat. No.: B8221700

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Executive Summary & Compound Profile

3-Chloro-3-methyl-azetidine hydrochloride is a 3,3-disubstituted azetidine derivative.[1] The introduction of the chloro and methyl groups at the C3 position creates a quaternary center, eliminating the acidic C3 proton found in simple azetidines and preventing metabolic oxidation at this site.[1] This scaffold is critical for modulating lipophilicity (LogP) and altering the vector of substituents in fragment-based drug discovery (FBDD).[1]

Chemical Identity

Property	Detail
IUPAC Name	3-Chloro-3-methylazetidine hydrochloride
CAS Number	24083-69-0
Formula	()
Molecular Weight	142.03 g/mol
Structure	Four-membered ring with quaternary C3 substituted by -Cl and - .[1][2][3][4]
Appearance	White to off-white crystalline solid (Hygroscopic)
Solubility	Highly soluble in water, methanol, DMSO; insoluble in non-polar organics (hexane, ether). [1]

Synthesis & Preparation Logic

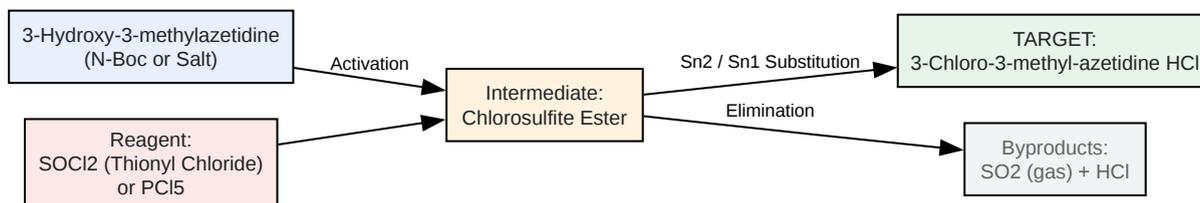
The synthesis of 3-Chloro-3-methyl-azetidine typically proceeds via the chlorination of the corresponding 3-hydroxy precursor. Understanding this route is essential for interpreting impurity profiles (e.g., residual

or unreacted alcohol).[\[1\]](#)

Reaction Pathway (DOT Diagram)

The following diagram illustrates the standard conversion from 3-hydroxy-3-methylazetidine to the target chloride using thionyl chloride (

), followed by salt formation.



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Figure 1: Synthetic pathway for the chlorination of the azetidine core.

Spectroscopic Characterization

Due to the proprietary nature of specific batch data, the following spectroscopic profile is derived from high-confidence structural analogs (e.g., 3-chloroazetidine, 3-methylazetidine) and standard NMR principles for quaternary azetidinium salts.

A. Nuclear Magnetic Resonance (¹H NMR)

The spectrum is characterized by its simplicity due to the molecular symmetry (plane of symmetry passing through N-C3).[1]

Solvent:

or

(Note: In

, the NH protons exchange and disappear).[1]

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
1	4.20 – 4.50	Singlet (s) or AB System	4H	H-2, H-4	<p>The ring methylene protons.^[1] Deshielded by the adjacent and the -chloro effect. ^[1] In achiral environments, these appear as a singlet.</p>
2	1.70 – 1.85	Singlet (s)	3H	-CH ₃	<p>Methyl group at C3.^[1] Significantly downfield compared to an alkane methyl (~0. ^[1]9) due to the geminal Chlorine.</p>
3	9.0 – 10.0	Broad Singlet	2H	-NH ₂ ⁺	<p>Ammonium protons (Visible only in or).^[1]</p>

Critical Interpretation Note:

- Absence of H-3: Unlike 3-chloroazetidine, there is no multiplet at 4.8-5.0 ppm, confirming the quaternary substitution.[1]
- Symmetry: If the H-2/H-4 protons appear as a complex multiplet rather than a singlet/tight AB system, it may indicate restricted conformation or the presence of a chiral counter-ion/impurity.[1]

B. Carbon-13 NMR (C NMR)

The

C spectrum should display three distinct signals.[1][4][5]

Signal (ppm)	Carbon Type	Assignment
65.0 – 70.0		C-2, C-4 (Ring carbons adjacent to N)
58.0 – 62.0	Quaternary (C)	C-3 (Attached to Cl and Me). [1] High shift due to Cl electronegativity.[1]
26.0 – 29.0		Methyl group attached to C3. [1]

C. Mass Spectrometry (MS)[6]

- Ionization: ESI (Positive Mode)[1]
- Molecular Ion (): m/z 106.04 (Calculated for).
- Isotope Pattern: Distinct chlorine isotope pattern.[1]

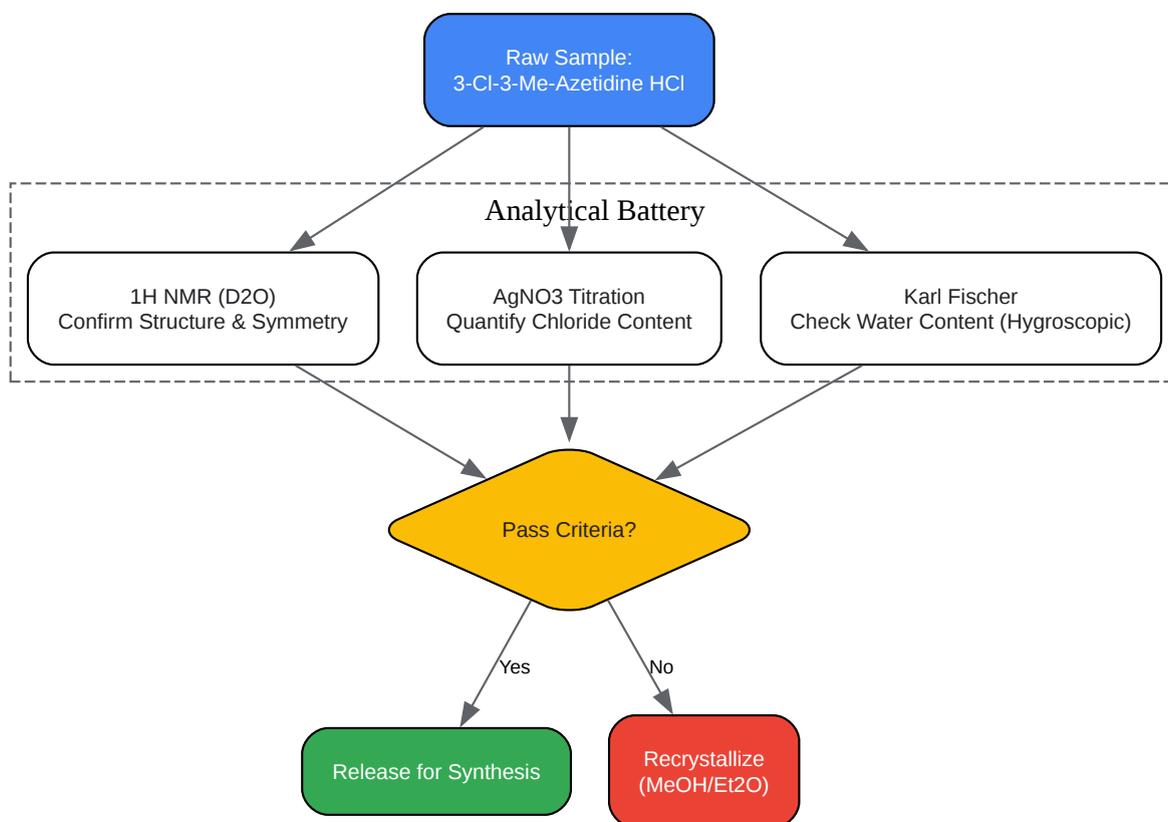
- m/z 106 (100%):
isotope.[1]
- m/z 108 (~32%):
isotope.
- Fragmentation:
 - Loss of HCl (m/z 106
70): Formation of the 3-methyl-azetidine or ring-opened allyl cation.

D. Infrared Spectroscopy (FT-IR)

- 2400 – 3000 cm^{-1} : Broad, strong absorption characteristic of amine salts (
stretch of
).[1]
- ~700 – 800 cm^{-1} : C-Cl stretching vibration (often strong and sharp).[1]

Analytical Workflow & Quality Control

To ensure the integrity of this building block in drug development, follow this validation workflow.



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Figure 2: Quality control decision tree for azetidine salts.

Handling and Safety

- **Hygroscopicity:** The HCl salt is prone to absorbing atmospheric moisture.[1] Weighing should be performed quickly or in a glovebox. Store in a desiccator at -20°C.
- **Stability:** The 3-chloro group on a strained ring is relatively reactive.[1] Avoid prolonged exposure to strong nucleophiles (e.g., hydroxide, thiols) unless the displacement is the intended reaction.
- **Free-Basing:** To generate the free base, treat the salt with saturated

or

and extract into DCM.[1] Do not use strong bases (NaOH) or heat, as this may trigger ring opening or polymerization.[1]

References

- PubChem Compound Summary: 3-Chloroazetidine hydrochloride (Analogous data source). [1] National Center for Biotechnology Information.[1] [Link](#)
- Sigma-Aldrich Product Specification: 3-Chloro-3-methyl-azetidine hydrochloride (CAS 24083-69-0).[1][6] [Link](#)
- Chemical Book: 3-Chloro-3-methyl-azetidine hydrochloride Basic Information. [Link](#)
- NIST Chemistry WebBook: Infrared Spectra of Chloro-alkanes (General Reference for C-Cl shifts). [Link](#)

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